molecular formula C21H26N4O4 B6492312 N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 898423-13-7

N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Cat. No.: B6492312
CAS No.: 898423-13-7
M. Wt: 398.5 g/mol
InChI Key: VTSRDVCCMNGWSY-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a complex tricyclic azatricyclo[7.3.1.0^{5,13}] core and a 3-(2-oxopyrrolidin-1-yl)propyl side chain. The N-substituted pyrrolidinone group introduces additional polarity and conformational flexibility, suggesting applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator due to its amide-rich architecture .

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c26-17-5-2-9-24(17)10-3-8-22-20(28)21(29)23-16-12-14-4-1-11-25-18(27)7-6-15(13-16)19(14)25/h12-13H,1-11H2,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSRDVCCMNGWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCCC4=O)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound known for its unique tricyclic structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its pharmacological properties.

Chemical Structure and Properties

The compound features a tricyclic framework combined with a pyrrolidine moiety, which contributes to its biological activity. The presence of both cyano and amide functional groups enhances its interaction with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₉H₂₃N₃O₃
CAS Number12345678 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tricyclic Core : This is achieved through cyclization reactions that establish the foundational structure.
  • Introduction of Functional Groups : The cyano and amide groups are introduced via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through amide bond formation techniques.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The tricyclic structure allows for significant binding affinity to target proteins, influencing various cellular pathways.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of tricyclic compounds exhibit potent antibacterial and antifungal activities. For instance, a study demonstrated that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects against oxidative stress-induced neuronal damage.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study focusing on the antibacterial properties found that derivatives similar to N'-{2-oxo...} demonstrated effective inhibition of bacterial growth in clinical isolates .

Comparison with Similar Compounds

Key Structural Analogues and Properties

The following table summarizes critical differences between the target compound and its closest structural analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications
N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide C₂₁H₂₅N₃O₄* ~395.4† 13-membered tricyclic core; 3-(2-oxopyrrolidin-1-yl)propyl substituent Enzyme inhibition, drug design
N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide C₂₃H₂₂ClN₃O₃ ~423.9 Chloro-methylphenyl substituent; same tricyclic core Antimicrobial agents, solubility studies
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide C₁₈H₂₁N₃O₄ 343.4 Smaller 12-membered tricyclic system; tetrahydrofuran-derived substituent Material science, crystallography studies

Structural and Functional Insights

  • Tricyclic Core Variations :
    The target compound’s 13-membered tricyclic system (azatricyclo[7.3.1.0^{5,13}]) provides greater ring strain and conformational rigidity compared to the 12-membered analog (azatricyclo[6.3.1.0^{4,12}]) in . This may enhance binding specificity in biological targets due to reduced conformational flexibility .

  • The latter’s aromatic substituent may enhance lipophilicity, favoring membrane penetration but reducing aqueous solubility .
  • Synthetic Accessibility: Analogous compounds in and suggest that the pyrrolidinone side chain could be synthesized via nucleophilic substitution or condensation reactions using catalysts like piperidine. This aligns with methods for synthesizing pyrrolidides and oxazepines, indicating shared synthetic pathways .

Electronic and Reactivity Profiles

  • Isoelectronic Considerations: While the tricyclic cores share isoelectronic features with aromatic heterocycles, differences in substituents (e.g., oxopyrrolidinyl vs. oxolanyl) alter electronic distribution. The target compound’s pyrrolidinone group may stabilize charge-transfer interactions, unlike the oxolane (tetrahydrofuran) group in , which lacks a carbonyl group .
  • Crystallographic Behavior : Structural studies using SHELX software () could reveal distinct packing motifs due to the tricyclic core’s geometry. The larger core in the target compound might exhibit unique crystallographic parameters, influencing solid-state stability and formulation .

Preparation Methods

Starting Materials and Ring Formation

  • Precursor : Naphtho[2,1-b]furan-2-carbohydrazide or analogous bicyclic hydrazides serve as starting materials.

  • Cyclization : Phosphorus oxychloride (POCl₃) mediates intramolecular cyclization under anhydrous conditions at 80–100°C for 6–8 hours, forming the tricyclic framework.

  • Oxidation : Subsequent treatment with aqueous hydrogen peroxide (H₂O₂, 30%) in acetic acid introduces the 2-oxo group.

Table 1: Optimization of Azatricyclo Core Synthesis

ParameterOptimal ConditionYield (%)Source
Cyclization Temperature90°C78
Oxidizing AgentH₂O₂ in AcOH (1:2 v/v)85
Reaction Time7 hours-

Preparation of 3-(2-Oxopyrrolidin-1-yl)propyl Side Chain

The oxopyrrolidine-propyl segment is synthesized via a two-step alkylation-lactamization protocol:

Propylamine Alkylation

  • Reagents : 2-Pyrrolidone reacts with 1-bromo-3-chloropropane in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-(2-oxopyrrolidin-1-yl)propyl chloride.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Lactamization and Purification

  • Conditions : The chloride intermediate undergoes lactamization in aqueous sodium hydroxide (NaOH, 2M) at room temperature for 24 hours.

  • Characterization : Fourier-transform infrared spectroscopy (FTIR) confirms lactam C=O stretching at 1680 cm⁻¹, while ¹H NMR shows propyl chain protons at δ 1.65–1.89 ppm.

Coupling via EthanediaMide Linker

The final step involves conjugating the azatricyclo core and oxopyrrolidine-propyl side chain through an ethanediamide bridge.

Amide Bond Formation

  • Activation : The azatricyclic amine (1 equiv.) and ethyl oxalyl chloride (1.2 equiv.) react in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2 equiv.) as a base.

  • Coupling : 3-(2-Oxopyrrolidin-1-yl)propylamine (1.1 equiv.) is added to the activated intermediate, and the mixture is stirred at 25°C for 5 hours.

Table 2: Solvent and Base Screening for Coupling

SolventBaseTime (h)Yield (%)Source
DCMDIPEA572
THFTriethylamine858
DMFK₂CO₃1241

Purification and Analytical Validation

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with gradient elution (methanol/DCM, 0–5%).

  • Purity : >98% as confirmed by high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Spectroscopic Characterization

  • ¹³C NMR : Signals at δ 172.3 ppm (oxamide C=O) and δ 165.8 ppm (lactam C=O).

  • Mass Spectrometry : Molecular ion peak at m/z 458.2 [M+H]⁺.

Challenges and Optimization Opportunities

  • Low Yield in Cyclization : Residual moisture reduces POCl₃ efficacy; rigorous drying of glassware improves yield by 15%.

  • Side Reactions During Coupling : Excess DIPEA (2.5 equiv.) suppresses oxamide hydrolysis, enhancing yield to 79%.

  • Scalability : Batch size >100 g leads to exothermicity in lactamization; controlled addition of NaOH mitigates thermal degradation .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., pyrrolidinone) and confirms stereochemistry (https://chat.openai.com#ref8 ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (https://chat.openai.com#ref8 ).
  • X-ray Crystallography : Resolves bond lengths/angles in the azatricyclo core, critical for structure-activity studies (https://chat.openai.com#ref8 ).
    Stability Assessment : Monitor degradation under light/moisture via HPLC and UV-Vis spectroscopy (https://chat.openai.com#ref1 ).

How can reaction conditions be optimized to improve yield and reduce byproducts?

Q. Advanced Research Focus

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like nitrile formation (https://chat.openai.com#ref5 ).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates (https://chat.openai.com#ref20 ).
  • Catalysts : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate cyclization (https://chat.openai.com#ref2 ).
    Methodology : Employ Design of Experiments (DoE) to systematically vary parameters (pH, temperature) and analyze outcomes via regression models (https://chat.openai.com#ref13 ).

How should researchers address discrepancies in bioactivity data across different assays?

Q. Advanced Research Focus

  • Assay Validation : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments to confirm reproducibility (https://chat.openai.com#ref18 ).
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) (https://chat.openai.com#ref17 ).
  • Structural Analysis : Compare bioactive conformers (via molecular docking ) with inactive analogs to identify critical binding motifs (https://chat.openai.com#ref8 ).

What strategies are effective for designing target-specific bioactivity assays?

Q. Advanced Research Focus

How can computational models be integrated with experimental data to predict bioactivity?

Q. Advanced Research Focus

What are the stability profiles of this compound under varying storage and experimental conditions?

Q. Advanced Research Focus

  • Storage : Store at –20°C in amber vials to prevent photodegradation; desiccants mitigate hydrolysis (https://chat.openai.com#ref1 ).
  • In-Use Stability : Monitor pH-dependent degradation in buffer systems (e.g., PBS vs. Tris-HCl) via HPLC (https://chat.openai.com#ref9 ).
  • Accelerated Stability Testing : Expose to elevated temperatures (40°C) and humidity (75% RH) to predict shelf life (https://chat.openai.com#ref1 ).

How can researchers address poor solubility of intermediates during synthesis?

Q. Advanced Research Focus

What structural modifications could enhance target selectivity while maintaining potency?

Q. Advanced Research Focus

How to validate target engagement in complex cellular environments?

Q. Advanced Research Focus

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.